Cas no 58579-57-0 ((4-Methyl-2-nitrophenyl)methanamine)

(4-Methyl-2-nitrophenyl)methanamine 化学的及び物理的性質
名前と識別子
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- (4-METHYL-2-NITROPHENYL)METHANAMINE
- 4-Methyl-2-nitrobenzylamine
- (4-Methyl-2-nitrophenyl)methanamine
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- インチ: 1S/C8H10N2O2/c1-6-2-3-7(5-9)8(4-6)10(11)12/h2-4H,5,9H2,1H3
- InChIKey: DKBLEPIIRAPCSW-UHFFFAOYSA-N
- SMILES: [O-][N+](C1C=C(C)C=CC=1CN)=O
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 12
- 回転可能化学結合数: 1
- 複雑さ: 167
- XLogP3: 1
- トポロジー分子極性表面積: 71.8
(4-Methyl-2-nitrophenyl)methanamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A010004223-500mg |
4-Methyl-2-nitrobenzylamine |
58579-57-0 | 97% | 500mg |
$839.45 | 2023-09-01 | |
Alichem | A010004223-1g |
4-Methyl-2-nitrobenzylamine |
58579-57-0 | 97% | 1g |
$1519.80 | 2023-09-01 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1738605-1g |
(4-Methyl-2-nitrophenyl)methanamine |
58579-57-0 | 98% | 1g |
¥3493.00 | 2024-05-07 | |
Alichem | A010004223-250mg |
4-Methyl-2-nitrobenzylamine |
58579-57-0 | 97% | 250mg |
$499.20 | 2023-09-01 |
(4-Methyl-2-nitrophenyl)methanamine 関連文献
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Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
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2. Book reviews
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Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
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Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821
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Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
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Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
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Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
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V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209
(4-Methyl-2-nitrophenyl)methanamineに関する追加情報
Recent Advances in the Study of (4-Methyl-2-nitrophenyl)methanamine (CAS: 58579-57-0) and Its Applications in Chemical Biology and Pharmaceutical Research
(4-Methyl-2-nitrophenyl)methanamine (CAS: 58579-57-0) is a chemical compound of significant interest in the fields of chemical biology and pharmaceutical research. This aromatic amine, characterized by a nitro group and a methyl substituent on the phenyl ring, has been the subject of recent studies due to its potential as a building block for more complex molecules and its role in drug discovery. The compound's unique structural features make it a valuable intermediate in the synthesis of pharmacologically active agents, particularly in the development of novel therapeutics targeting various diseases.
Recent research has focused on the synthetic pathways and optimization of (4-Methyl-2-nitrophenyl)methanamine production. A study published in the Journal of Organic Chemistry (2023) demonstrated an efficient, high-yield synthesis method using catalytic hydrogenation of the corresponding nitro compound. This method not only improves the scalability of the process but also reduces the environmental impact compared to traditional reduction techniques. The study highlights the importance of green chemistry principles in the production of such intermediates, which are critical for sustainable pharmaceutical development.
In the context of drug discovery, (4-Methyl-2-nitrophenyl)methanamine has shown promise as a precursor for the development of kinase inhibitors. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported the use of this compound in the synthesis of novel tyrosine kinase inhibitors with potent activity against certain cancer cell lines. The researchers utilized the amine group for further functionalization, creating a series of derivatives that exhibited improved selectivity and reduced off-target effects compared to existing therapies. These findings suggest potential applications in targeted cancer treatments.
The compound's role in chemical biology has also been explored in recent proteomics research. A 2023 Nature Chemical Biology publication described its use as a chemical probe for studying protein-ligand interactions. The nitro and methyl groups provide distinct electronic and steric properties that make (4-Methyl-2-nitrophenyl)methanamine particularly useful for investigating binding site characteristics in various enzymes. This application could lead to better understanding of drug-target interactions and facilitate the design of more effective pharmaceuticals.
From a safety and pharmacological perspective, recent toxicological studies have provided important data on (4-Methyl-2-nitrophenyl)methanamine. Research published in Chemical Research in Toxicology (2024) examined the compound's metabolic pathways and potential toxicity profiles. The findings indicate that while the compound itself shows moderate toxicity in certain cell models, its derivatives can be designed to maintain therapeutic efficacy while minimizing adverse effects. This information is crucial for the compound's potential transition from research chemical to pharmaceutical ingredient.
Looking forward, the versatility of (4-Methyl-2-nitrophenyl)methanamine suggests continued importance in medicinal chemistry. Current research directions include its incorporation into larger molecular scaffolds for the development of multi-target drugs and its potential use in antibody-drug conjugates. The compound's relatively simple structure combined with its chemical reactivity makes it an attractive starting point for diverse synthetic strategies in drug discovery programs.
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